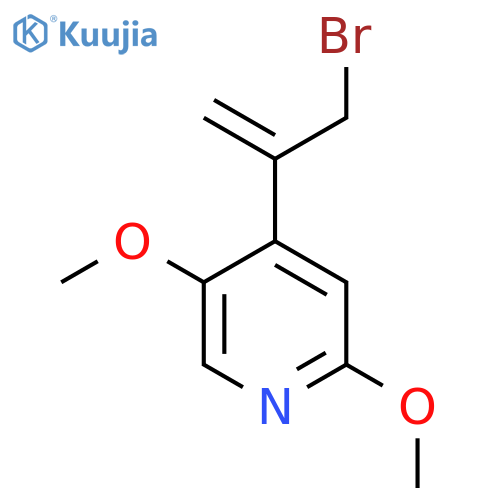

Cas no 2228854-27-9 (4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine)

2228854-27-9 structure

商品名:4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 化学的及び物理的性質

名前と識別子

-

- 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine

- EN300-1935165

- 2228854-27-9

-

- インチ: 1S/C10H12BrNO2/c1-7(5-11)8-4-10(14-3)12-6-9(8)13-2/h4,6H,1,5H2,2-3H3

- InChIKey: PCOPKNFPHGJYEF-UHFFFAOYSA-N

- ほほえんだ: BrCC(=C)C1=CC(=NC=C1OC)OC

計算された属性

- せいみつぶんしりょう: 257.00514g/mol

- どういたいしつりょう: 257.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 31.4Ų

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935165-0.25g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1935165-0.1g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1935165-5.0g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1935165-10.0g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1935165-0.05g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1935165-5g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1935165-1g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1935165-10g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1935165-2.5g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1935165-0.5g |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |

2228854-27-9 | 0.5g |

$1124.0 | 2023-09-17 |

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

2228854-27-9 (4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量